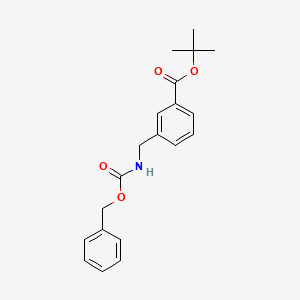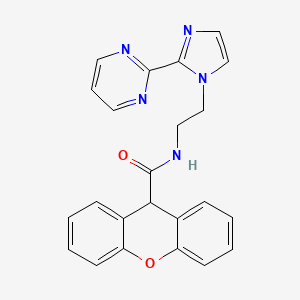
Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate is a chemical compound with the molecular formula C20H23NO4 . It has a molecular weight of 341.41 . This compound is used in research .
Molecular Structure Analysis
The molecular structure of Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate consists of a benzyl group, a tert-butoxycarbonyl group, and a benzylcarbamate group . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Scientific Research Applications
Synthetic Applications and Chemical Properties
Compounds similar to Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate are often utilized in the synthesis of complex organic molecules. For instance, the use of benzoxaborole compounds in medicinal chemistry highlights the importance of boron-heterocyclic scaffolds in the development of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. These compounds demonstrate the role of chemical scaffolds like Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate in pharmaceutical research, where they could serve as intermediates or key structural motifs for drug development (Nocentini, Supuran, & Winum, 2018).
Potential in Polymer and Material Science
The application of synthetic phenolic antioxidants in various industrial and commercial products to retard oxidative reactions and extend shelf life provides a framework for understanding how Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate might be used in material science. By functioning as an antioxidant, compounds like Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate could play a critical role in enhancing the durability and longevity of materials (Liu & Mabury, 2020).
Role in Environmental Science
Research on the environmental behavior and fate of methyl tert-butyl ether (MTBE) sheds light on the potential environmental impact and degradation pathways of chemical compounds including Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate. Understanding how similar compounds interact with environmental matrices can inform the development of more sustainable chemical processes and degradation studies (Squillace, Pankow, Korte, & Zogorski, 1997).
Antimicrobial and Antioxidant Properties
The investigation into the structure, biosynthesis, and potential antimicrobial activity of benzoxazinoids exemplifies the ongoing search for natural compounds with bioactive properties. Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate, through its chemical structure, could be explored for similar bioactive roles, contributing to the development of new antimicrobial and antioxidant agents (de Bruijn, Gruppen, & Vincken, 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylaminomethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-7-10-16(12-17)13-21-19(23)24-14-15-8-5-4-6-9-15/h4-12H,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLWBDRSFNFVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2577866.png)



![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577871.png)



![2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2577875.png)
![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)

